molecular formula C23H18ClN5OS B2998768 3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol CAS No. 129302-18-7

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2998768
CAS No.: 129302-18-7
M. Wt: 447.94
InChI Key: LASVXNJMPRBVRH-UHFFFAOYSA-N
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Description

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C23H18ClN5OS and its molecular weight is 447.94. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5OS/c1-14-12-20(28(26-14)18-10-8-17(24)9-11-18)21-15(2)27-29(22(21)30)23-25-19(13-31-23)16-6-4-3-5-7-16/h3-13,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXQDCWBAPDTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126629
Record name [4,5′-Bi-1H-pyrazol]-5-ol, 1′-(4-chlorophenyl)-3,3′-dimethyl-1-(4-phenyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129302-18-7
Record name [4,5′-Bi-1H-pyrazol]-5-ol, 1′-(4-chlorophenyl)-3,3′-dimethyl-1-(4-phenyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-chlorophenyl)-5-hydroxy[4,5']-bipyrazol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bipyridazine core with several substituents that are crucial for its biological activity. The presence of a thiazole ring and chlorophenyl group enhances its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of pyrazoline compounds exhibit significant anticancer properties. In particular, related compounds have shown selective cytotoxicity against various cancer cell lines:

  • Cytotoxicity : A study reported that certain pyrazoline derivatives had IC50 values ranging from 3.96 to 4.38 μM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating strong anticancer potential .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Compounds similar to this compound have been shown to inhibit Topoisomerase II, a key enzyme in DNA replication and repair .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antimicrobial Efficacy : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Thiazole RingEnhances cytotoxicity
Chlorophenyl GroupIncreases binding affinity to targets
Hydroxyl GroupContributes to solubility and bioavailability

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vivo Studies : One study investigated the efficacy of related pyrazoline derivatives in mouse models bearing MCF-7 xenografts. Results indicated significant tumor reduction at doses as low as 10 mg/kg .
  • Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with key proteins involved in cancer progression, suggesting potential as a lead compound for drug development .

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